molecular formula C22H17BrN2O3S2 B11039993 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione

Cat. No.: B11039993
M. Wt: 501.4 g/mol
InChI Key: YFFQIKLNIMLHEI-UHFFFAOYSA-N
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Description

The compound 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione features a polycyclic framework integrating pyrrolo, thiazolo, and quinoline moieties. Key substituents include:

  • 4-Bromophenyl at position 9: Introduces steric bulk and electron-withdrawing effects.
  • Ethoxy group at position 2: Enhances lipophilicity and influences electronic distribution.
  • Dimethyl groups at position 7: Provide steric stabilization.
  • Thioxo group at position 10: Contributes to redox activity and sulfur-mediated interactions.
  • Dione groups at positions 4 and 5: Enable hydrogen bonding and coordination chemistry.

Properties

Molecular Formula

C22H17BrN2O3S2

Molecular Weight

501.4 g/mol

IUPAC Name

4-(4-bromophenyl)-13-ethoxy-7,7-dimethyl-3-sulfanylidene-5-thia-4,8-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione

InChI

InChI=1S/C22H17BrN2O3S2/c1-4-28-13-9-14-16-19(30-25(21(16)29)12-7-5-11(23)6-8-12)22(2,3)24-17(14)15(10-13)18(26)20(24)27/h5-10H,4H2,1-3H3

InChI Key

YFFQIKLNIMLHEI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C4=C2C(=S)N(S4)C5=CC=C(C=C5)Br)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring.

    Introduction of the bromophenyl group: This can be achieved through a bromination reaction using bromine or a brominating agent.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction, typically using an alcohol and an acid catalyst.

    Formation of the quinoline ring: This step involves the cyclization of the intermediate compound to form the quinoline ring structure.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential biological activities. The presence of the thiazole and quinoline rings suggests that it may exhibit antimicrobial, antiviral, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of dyes or other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromophenyl group may facilitate binding to hydrophobic pockets, while the thioxo group may participate in redox reactions. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Substituent Variations in Pyrrolo-Thiazolo-Quinoline Derivatives

Compound Name Key Structural Differences Impact on Properties Reference
9-(Biphenyl-4-yl)-3,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione Biphenyl at position 9; additional methyl at position 3 Increased π-π stacking potential; higher lipophilicity due to biphenyl vs. bromophenyl.
8,8-Dimethyl-11-thioxo-2,3,8,11-tetrahydro[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-5,6-dione (2n) Dioxino and dithiolo rings; dione at positions 5–6 Enhanced polarity from oxygen-rich dioxino; thermal stability (m.p. >260°C).
10-[(3-Methoxyphenyl)imino]-7,7-dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione (2q) Methoxyphenylimino group at position 10 Hydrogen bonding capacity via imino group; lower melting point (195–196°C).
2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione Dithiolo ring instead of thiazolo Higher sulfur content may improve redox activity; RN: 497231-43-3.

Key Observations:

  • Electron Effects : Bromophenyl (target) vs. methoxyphenyl (2q) alters electronic distribution—bromine is electron-withdrawing, while methoxy is electron-donating, affecting reactivity and intermolecular interactions .

Heterocyclic Framework Comparisons

Compound Class Structural Features Potential Applications Reference
Pyrrolo-Thiazolo-Pyrimidines (e.g., compound 6 in ) Triazolo-thiadiazine moiety fused with pyrrolo-thiazolo Antimicrobial agents; hydrogen-bonding motifs.
Thiazolo[3,2-a]pyrimidines () Synthesized via Biginelli reaction; microwave-optimized Antioxidant/antimicrobial activities; improved yields under microwave.
Isothiazolo-Quinolines () Fluorine and cyclopropyl substituents Antibacterial candidates (e.g., CAS: 922491-66-5).

Key Observations:

  • Synthetic Methods : Microwave-assisted synthesis () reduces reaction time and improves yields, suggesting a viable route for the target compound .

Electronic and Structural Geometry Considerations

  • Isoelectronicity vs. Isovalency : Compounds with similar electronic profiles but divergent geometries (e.g., dithiolo vs. thiazolo) may exhibit distinct chemical behaviors despite shared electron counts .
  • Spectral Confirmation : IR and NMR data (e.g., IR 1710 cm⁻¹ for carbonyl in ) are critical for verifying structural integrity across analogs .

Biological Activity

The compound 9-(4-bromophenyl)-2-ethoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-pyrrolo[3,2,1-ij][1,2]thiazolo[5,4-c]quinoline-4,5-dione is a complex organic molecule notable for its diverse biological activities. Its unique structural features, including a pyrrolo-thiazoloquinoline core and various substituents, suggest potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular weight of approximately 501.4 g/mol and consists of multiple heterocycles that enhance its reactivity and biological profile. The presence of the 4-bromophenyl group and an ethoxy substituent is particularly significant for its chemical behavior and biological interactions.

Biological Activities

Preliminary studies indicate that compounds similar to 9-(4-bromophenyl)-2-ethoxy... exhibit a range of biological activities:

  • Antitumor Activity : Compounds with similar structures have shown promising anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique biological profile of 9-(4-bromophenyl)-2-ethoxy... :

Compound NameStructural FeaturesNotable Activities
9-(4-bromophenyl)-2-ethoxy...Pyrrolo-thiazoloquinoline coreAntitumor, antimicrobial
Diethyl 4-(3-bromo...Quinoline coreAntitumor
Diethyl 2-(6-ethoxy...Thioquinoline frameworkAntimicrobial
Diethyl 5-amino...Thioxo group and pyridineAntimicrobial

The specific combination of heterocycles and substituents in 9-(4-bromophenyl)-2-ethoxy... may enhance its biological activity compared to these similar compounds.

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its therapeutic application. Interaction studies typically involve:

  • Binding Affinity Studies : Assessing how well the compound binds to specific biological targets.
  • Cell Line Studies : Evaluating the effects on cancer cell lines to determine cytotoxicity and mechanism of action.

Case Studies

Research has documented various case studies demonstrating the efficacy of related compounds:

  • Antitumor Efficacy in Cell Lines : A study reported that a derivative exhibited significant cytotoxic effects on human cancer cell lines with IC50 values in low micromolar ranges.
  • Antimicrobial Testing : In vitro assays showed that derivatives inhibited growth in both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of 9-(4-bromophenyl)-2-ethoxy... This includes:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Synthesis of Derivatives : Exploring modifications to enhance specific biological activities or reduce toxicity.

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